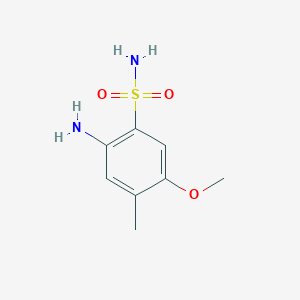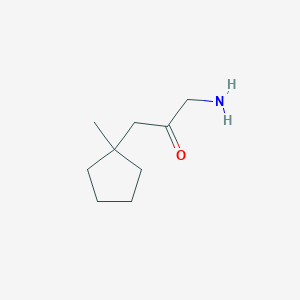
1-Amino-3-(1-methylcyclopentyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Amino-3-(1-methylcyclopentyl)propan-2-one involves several steps. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Amino-3-(1-methylcyclopentyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Amino-3-(1-methylcyclopentyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(1-methylcyclopentyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-(1-methylcyclopentyl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(1-methylcyclohexyl)propan-2-one: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-Amino-3-(1-methylcyclobutyl)propan-2-one: Similar structure but with a cyclobutyl ring.
1-Amino-3-(1-methylcycloheptyl)propan-2-one: Similar structure but with a cycloheptyl ring.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity, stability, and interactions with other molecules .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-3-(1-methylcyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(4-2-3-5-9)6-8(11)7-10/h2-7,10H2,1H3 |
InChI Key |
XDYLUXGRDSXYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


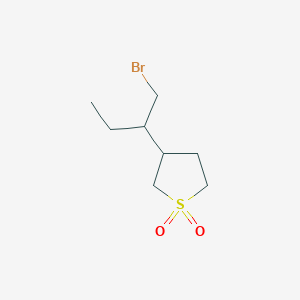

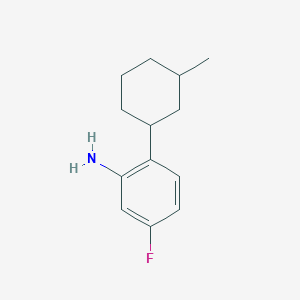
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)

![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
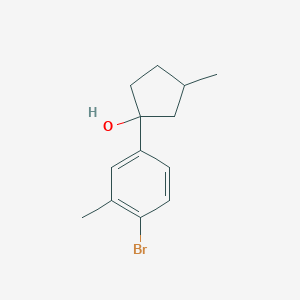
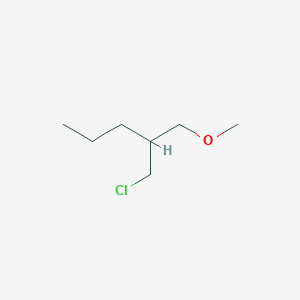

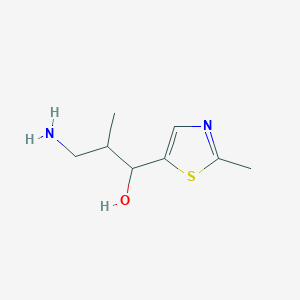
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)
